molecular formula C36H62O9 B2723372 Mogroside I E1 CAS No. 88901-39-7

Mogroside I E1

Cat. No.: B2723372
CAS No.: 88901-39-7
M. Wt: 638.9 g/mol
InChI Key: LLZGAVAIPZROOJ-FDWAMWGASA-N
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Description

Mogroside I E1 is a triterpenoid glycoside derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is known for its intense sweetness, being significantly sweeter than sucrose. This compound is not only used as a natural sweetener but also exhibits various biological activities, including antioxidant, antidiabetic, and anticancer properties .

Scientific Research Applications

Mogroside I E1 has a wide range of applications in scientific research:

Mechanism of Action

Mogrosides, including Mogroside I E1, have been shown to exert numerous functions including antioxidation, anti-inflammatory, and blood glucose modulation effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mogroside I E1 involves several steps, starting from the extraction of mogrosides from monk fruit. The process typically includes:

    Extraction: The fruit is dried and then subjected to solvent extraction using water or ethanol to obtain a crude extract.

    Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

    Crystallization: The purified compound is crystallized to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Large-scale extraction: Using industrial-grade solvents and equipment to extract mogrosides from large quantities of monk fruit.

    Purification: Employing industrial chromatography systems to purify the extract.

    Crystallization and drying: The purified compound is crystallized and dried to produce a stable, high-purity product suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Mogroside I E1 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: Reduction reactions can alter the glycosidic bonds.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acetic anhydride can be used for acetylation reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have altered sweetness or enhanced biological activities.

Comparison with Similar Compounds

Mogroside I E1 is compared with other mogrosides and similar glycosides:

    Mogroside V: Another mogroside with higher sweetness but similar biological activities.

    Stevioside: A glycoside from Stevia rebaudiana, also used as a natural sweetener with antioxidant and antidiabetic properties.

    Rebaudioside A: Another Stevia-derived glycoside, known for its high sweetness and stability.

This compound is unique due to its specific structure and the balance of sweetness and biological activities it offers .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O9/c1-19(9-13-25(38)33(4,5)43)20-15-16-34(6)24-12-10-21-22(36(24,8)26(39)17-35(20,34)7)11-14-27(32(21,2)3)45-31-30(42)29(41)28(40)23(18-37)44-31/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+,30-,31+,34+,35-,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZGAVAIPZROOJ-FDWAMWGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317186
Record name Mogroside I-E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88901-39-7
Record name Mogroside I-E1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88901-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mogroside I-E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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